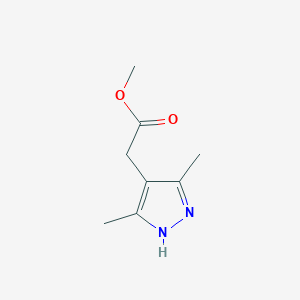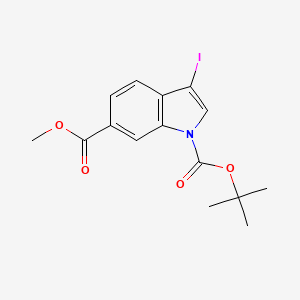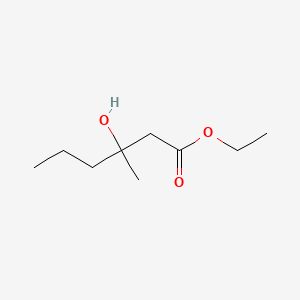
Ethyl 3-hydroxy-3-methylhexanoate
概要
説明
Ethyl 3-hydroxy-3-methylhexanoate is an organic compound with the molecular formula C9H18O3. It is an ester derived from 3-hydroxy-3-methylhexanoic acid and ethanol. This compound is known for its pleasant fruity odor and is often used in the flavor and fragrance industry. It is also utilized in various chemical syntheses due to its reactivity and functional groups.
準備方法
Synthetic Routes and Reaction Conditions
Ethyl 3-hydroxy-3-methylhexanoate can be synthesized through the esterification of 3-hydroxy-3-methylhexanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux to drive the equilibrium towards ester formation. The general reaction is as follows:
3-hydroxy-3-methylhexanoic acid+ethanolH2SO4Ethyl 3-hydroxy-3-methylhexanoate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes where the reactants are fed into a reactor and the product is continuously removed. This method enhances efficiency and yield. Additionally, the use of catalysts such as ion-exchange resins can be employed to facilitate the reaction under milder conditions.
化学反応の分析
Types of Reactions
Ethyl 3-hydroxy-3-methylhexanoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze back to 3-hydroxy-3-methylhexanoic acid and ethanol.
Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide (CrO3).
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using dilute hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Chromium trioxide (CrO3) in acetic acid.
Major Products Formed
Hydrolysis: 3-hydroxy-3-methylhexanoic acid and ethanol.
Reduction: 3-hydroxy-3-methylhexanol.
Oxidation: 3-oxo-3-methylhexanoate.
科学的研究の応用
Ethyl 3-hydroxy-3-methylhexanoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in vivo.
Industry: Employed in the flavor and fragrance industry for its fruity aroma, and in the production of polymers and resins.
作用機序
The mechanism of action of ethyl 3-hydroxy-3-methylhexanoate largely depends on its hydrolysis to 3-hydroxy-3-methylhexanoic acid and ethanol. In biological systems, esterases catalyze this hydrolysis, releasing the active acid which can then participate in various metabolic pathways. The hydroxyl group in the molecule can also engage in hydrogen bonding, influencing its interactions with other molecules and enzymes.
類似化合物との比較
Ethyl 3-hydroxy-3-methylhexanoate can be compared with other esters such as ethyl acetate and ethyl butyrate:
Ethyl Acetate: A simpler ester with a lower molecular weight, commonly used as a solvent.
Ethyl Butyrate: Known for its pineapple-like odor, used in flavorings and fragrances.
Uniqueness
This compound is unique due to its additional hydroxyl group, which imparts different chemical reactivity and potential biological activity compared to simpler esters. This functional group allows for more diverse chemical transformations and interactions.
Similar Compounds
- Ethyl Acetate (C4H8O2)
- Ethyl Butyrate (C6H12O2)
- Ethyl 3-hydroxybutanoate (C6H12O3)
特性
IUPAC Name |
ethyl 3-hydroxy-3-methylhexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O3/c1-4-6-9(3,11)7-8(10)12-5-2/h11H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFWSCTDNFJINDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)(CC(=O)OCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10433103 | |
| Record name | ethyl 3-hydroxy-3-methylcaproate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10433103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24420-88-0 | |
| Record name | ethyl 3-hydroxy-3-methylcaproate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10433103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
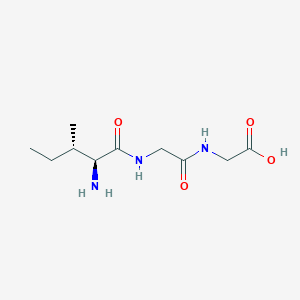
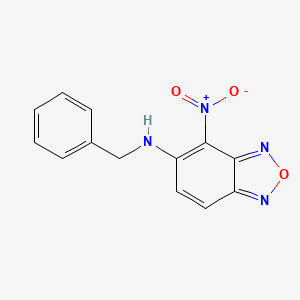
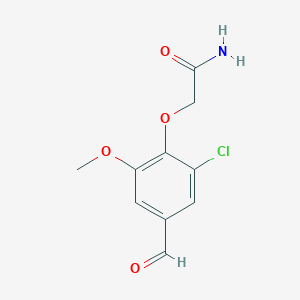
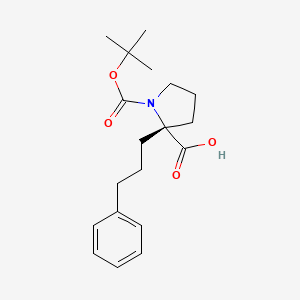
![(3aS,4S,6R,6aS)-6-[(3R)-1,4-dioxaspiro[4.5]decan-3-yl]spiro[3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-2,1'-cyclohexane]-4-ol](/img/structure/B1609594.png)
![[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol](/img/structure/B1609595.png)
![4-Isocyanato-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole](/img/structure/B1609596.png)
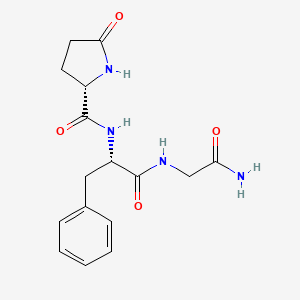
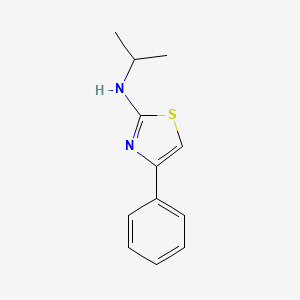
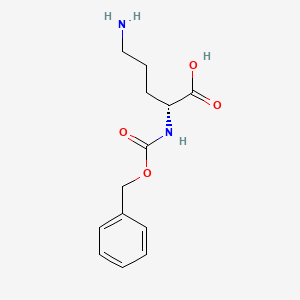
![5-(dimethylamino)-N-[(3S)-1-hydroxy-2,2,5,5-tetramethylpyrrolidin-3-yl]naphthalene-1-sulfonamide](/img/structure/B1609606.png)
![[4-(2-Morpholin-4-ylethoxy)phenyl]methanol](/img/structure/B1609608.png)
